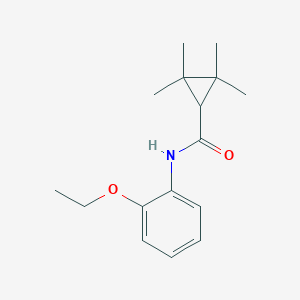
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by selectively blocking the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide reduces the transmission of pain signals and inflammation, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been found to reduce anxiety-like behavior in rodents, suggesting its potential use in the treatment of anxiety disorders. Furthermore, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool, including its potent pharmacological effects, favorable safety profile, and selectivity for TRPV1. However, its high cost and complex synthesis method can limit its use in laboratory experiments. In addition, the lack of standardized protocols for the use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in animal studies can make it difficult to compare results across different laboratories.
Orientations Futures
There are several future directions for the research on N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential application is in the development of novel analgesic and anti-inflammatory drugs. Further studies are needed to elucidate the mechanisms underlying the pharmacological effects of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to identify potential targets for drug development. In addition, the potential use of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of anxiety and depression warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can facilitate its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves several steps, starting with the reaction of 2-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. In addition, N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use in the treatment of anxiety and depression.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-6-19-12-10-8-7-9-11(12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
Clé InChI |
LIFVNSXQUFXJFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2C(C2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
